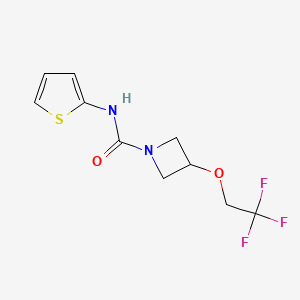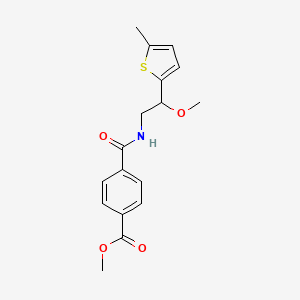![molecular formula C10H12ClN3O2 B2806571 2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)acetamide CAS No. 2411264-03-2](/img/structure/B2806571.png)
2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)acetamide” is a chemical compound that is part of a class of compounds known as pyrano[2,3-d]pyrimidines . These compounds have been studied for their potential as inhibitors of the Hedgehog (Hh) signaling pathway , which plays key roles in several biological processes including cell proliferation, survival signals control, embryological development, tissue patterning, and stem cells maintenance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Orientations Futures
The future directions for the study of “2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)acetamide” and similar compounds could involve further exploration of their potential as inhibitors of the Hedgehog (Hh) signaling pathway . This could include in vitro and in vivo studies to evaluate their pharmacokinetic properties and their efficacy in inhibiting the Hh signaling pathway .
Propriétés
IUPAC Name |
2-chloro-N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-3-10(15)13-5-9-12-4-7-6-16-2-1-8(7)14-9/h4H,1-3,5-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOIYUVFHLDWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N=C21)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806489.png)
![(3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2806492.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2806494.png)
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2806495.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2806498.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(ethylsulfamoyl)-2-methylbenzoate](/img/structure/B2806499.png)
![1-Cyclopentyl-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2806500.png)

![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2806502.png)

![1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2806506.png)

